molecular formula C11H11ClN2OS B1480125 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine CAS No. 2092797-95-8

1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

Cat. No.: B1480125
CAS No.: 2092797-95-8
M. Wt: 254.74 g/mol
InChI Key: LQYJNNCGPLQNOC-UHFFFAOYSA-N
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Description

1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound that combines elements of imidazole, oxazine, and thiophene

Preparation Methods

The synthesis of 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by the formation of the imidazole ring and subsequent chloromethylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom, forming new compounds.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar compounds to 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine include other heterocyclic compounds with imidazole, oxazine, or thiophene rings. For example:

Properties

IUPAC Name

1-(chloromethyl)-6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-4-8-9-6-15-10(5-14(9)7-13-8)11-2-1-3-16-11/h1-3,7,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYJNNCGPLQNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=CN21)CCl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 2
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 3
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 4
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 5
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

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